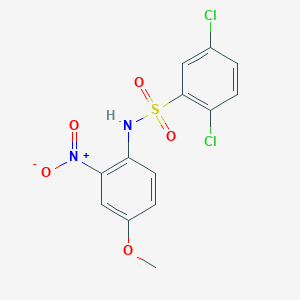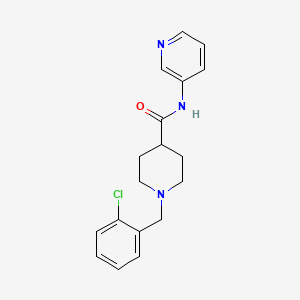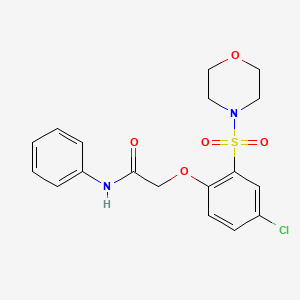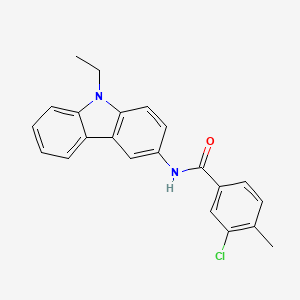![molecular formula C16H11Cl2NO3 B4908227 2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione](/img/structure/B4908227.png)
2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives. These compounds are characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3. They have gained significant attention due to their diverse chemical reactivity and promising applications in various fields such as pharmaceuticals, herbicides, colorants, dyes, polymer additives, organic synthesis, and photochromic materials .
Méthodes De Préparation
The synthesis of 2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One commonly employed approach is the reaction of o-phthalic acids or anhydrides with amines in a solvent such as isopropanol (IPA) and water (H2O) at reflux, using a catalyst like SiO2-tpy-Nb to obtain the final products with moderate to excellent yields (41–93%) . Industrial production methods often focus on optimizing these reaction conditions to achieve higher yields and purity while minimizing environmental impact.
Analyse Des Réactions Chimiques
2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the carbonyl groups into hydroxyl groups or other functional groups.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Industry: The compound is used in the production of herbicides, colorants, dyes, and polymer additives.
Mécanisme D'action
The mechanism of action of 2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. For example, it modulates the dopamine receptor D2 by interacting with key amino acid residues at its allosteric binding site . This interaction can influence the receptor’s activity and downstream signaling pathways, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
2-[2-(2,3-Dichlorophenoxy)ethyl]isoindole-1,3-dione can be compared with other similar compounds, such as:
Propriétés
IUPAC Name |
2-[2-(2,3-dichlorophenoxy)ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-6-3-7-13(14(12)18)22-9-8-19-15(20)10-4-1-2-5-11(10)16(19)21/h1-7H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBCVGTLOEVVGSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)-2-(1H-indazol-3-yl)-N-methylacetamide](/img/structure/B4908156.png)
![N-ethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-2-naphthalenesulfonamide](/img/structure/B4908160.png)

![4-[allyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B4908170.png)
![N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,4-dimethoxybenzamide](/img/structure/B4908181.png)
![1-(4-tert-butylphenoxy)-3-[(4-chlorobenzyl)sulfinyl]-2-propanol](/img/structure/B4908183.png)
![N-benzyl-3-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B4908190.png)

![2,2,2-trifluoro-N-(4-{N-[(2-nitrophenyl)acetyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4908206.png)
![4-[3-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4908222.png)

![2-[1-methyl-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B4908240.png)
